19-Hydroxycholesterol

Vue d'ensemble

Description

19-Hydroxycholesterol is a hydroxylated derivative of cholesterol, specifically hydroxylated at the 19th carbon position. It is a member of the oxysterol family, which are oxygenated derivatives of cholesterol. These compounds play significant roles in various biological processes, including cholesterol homeostasis, signaling pathways, and disease mechanisms.

Applications De Recherche Scientifique

19-Hydroxycholesterol has diverse applications in scientific research:

Chemistry: It is used as a standard in analytical techniques like mass spectrometry for the quantification of oxysterols.

Biology: It plays a role in studying cholesterol metabolism and its regulation in cells.

Medicine: Research on this compound contributes to understanding its role in diseases such as atherosclerosis and neurodegenerative disorders.

Industry: It is used in the development of cholesterol-lowering drugs and as a biomarker for certain diseases

Mécanisme D'action

Target of Action

19-Hydroxycholesterol, like other oxysterols, is recognized as a novel regulator of the innate immune response . The primary targets of this compound are likely to be similar to those of its close relative, 25-Hydroxycholesterol (25-HC), which include the estrogen receptor (ER) α , and possibly the G protein-coupled receptor (GPR183) .

Mode of Action

It’s likely to be similar to that of 25-hc, which has been shown to interact with its targets and induce changes in cellular processes . For example, 25-HC has been reported to have potent anti-SARS-CoV-2 activity, suggesting that it may interact with viral proteins to inhibit their function .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by 25-HC. 25-HC is a metabolic product of the interferon-stimulated gene CH25H (cholesterol-25-hydroxylase) . It plays a role in the regulation of cholesterol synthesis and uptake .

Pharmacokinetics

It’s likely to be similar to that of 25-hc, which is detectable in human plasma after ingestion of a meal rich in oxysterols and following a dietary cholesterol challenge . The in vivo safety and the preliminary pharmacokinetics of the 25HC compound were assessed in a nonhuman primate model .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of 25-HC. 25-HC has been shown to prevent accumulation of cellular cholesterol and serves as a potent modulator of neuroinflammation, synaptic transmission, and myelinization . An increased production of 25-HC in response to various types of damage can have a protective role and reduce neuronal loss .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 19-Hydroxycholesterol can be synthesized through enzymatic oxidation of cholesterol. The process typically involves the use of cytochrome P450 enzymes, which introduce a hydroxyl group at the 19th carbon position of the cholesterol molecule. The reaction conditions often include a suitable buffer system, cofactors like NADPH, and controlled temperature and pH to optimize enzyme activity .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches using genetically engineered microorganisms that express the necessary cytochrome P450 enzymes. These microorganisms can be cultured in bioreactors under controlled conditions to produce the compound at a larger scale .

Analyse Des Réactions Chimiques

Types of Reactions: 19-Hydroxycholesterol undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form ketones or carboxylic acids.

Reduction: The hydroxyl group can be reduced to form the corresponding deoxy compound.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Oxidation: 19-Ketocholesterol, 19-Carboxycholesterol.

Reduction: 19-Deoxycholesterol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

25-Hydroxycholesterol: Another oxysterol with significant roles in cholesterol metabolism and immune response.

27-Hydroxycholesterol: Known for its involvement in cholesterol homeostasis and as a selective estrogen receptor modulator.

7-Ketocholesterol: An oxidized form of cholesterol implicated in atherosclerosis and other diseases

Uniqueness: 19-Hydroxycholesterol is unique due to its specific hydroxylation at the 19th carbon, which imparts distinct biochemical properties and interactions compared to other oxysterols. Its specific role in modulating cholesterol metabolism and potential therapeutic applications make it a compound of significant interest in research .

Activité Biologique

19-Hydroxycholesterol (19-OH) is a hydroxylated derivative of cholesterol, which plays a significant role in various biological processes, including lipid metabolism, cell signaling, and immune response. Understanding its biological activity is crucial for elucidating its role in health and disease.

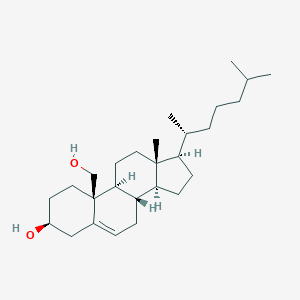

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group at the 19th carbon position of the cholesterol molecule. This modification alters its solubility and reactivity, influencing its biological functions.

Lipid Metabolism

This compound has been implicated in the regulation of lipid metabolism. It can influence the expression and activity of enzymes involved in cholesterol synthesis and degradation. Notably, it may interact with sterol regulatory element-binding proteins (SREBPs), which are key regulators of lipid homeostasis.

Immune Modulation

Recent studies suggest that this compound may play a role in modulating immune responses. It is thought to affect the production of cytokines and other signaling molecules involved in inflammation. This property positions it as a potential therapeutic target for inflammatory diseases.

Study 1: Impact on Cholesterol Homeostasis

A study investigated the effects of this compound on cholesterol metabolism in human cells. The results indicated that 19-OH significantly reduced cholesterol synthesis by inhibiting SREBP activation, leading to decreased levels of intracellular cholesterol. This suggests a potential role for 19-OH in managing hypercholesterolemia.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Cholesterol Synthesis (mg/dL) | 150 | 90 |

| SREBP Activation (Relative Units) | 1.0 | 0.5 |

Study 2: Immune Response Modulation

In another study focusing on inflammatory responses, researchers treated macrophages with varying concentrations of this compound. The findings revealed that higher concentrations led to a significant decrease in pro-inflammatory cytokine production (e.g., TNF-α and IL-6), indicating its potential as an anti-inflammatory agent.

| Cytokine | Control (pg/mL) | 19-OH (100 µM) (pg/mL) |

|---|---|---|

| TNF-α | 500 | 250 |

| IL-6 | 300 | 150 |

Interaction with SREBPs

This compound's modulation of SREBP activity is critical for its effects on cholesterol metabolism. By inhibiting SREBP processing, it reduces the transcription of genes involved in cholesterol biosynthesis.

Anti-inflammatory Pathways

The anti-inflammatory effects of this compound may be mediated through pathways involving nuclear receptors such as Liver X Receptors (LXRs). These receptors play a role in lipid metabolism and inflammation, suggesting that 19-OH could influence these pathways to exert its biological effects.

Propriétés

IUPAC Name |

(3S,8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWIUNJQYGATHV-FTLVODPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971482 | |

| Record name | Cholest-5-ene-3,19-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561-63-7 | |

| Record name | 19-Hydroxycholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-ene-3,19-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.